![molecular formula C8H8N2S B15296484 Pyridine, 2-ethyl-6-isothiocyanato- CAS No. 1103425-65-5](/img/structure/B15296484.png)
Pyridine, 2-ethyl-6-isothiocyanato-
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Overview
Description
2-Ethyl-6-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates, which are known for their versatile chemical reactivity and biological activities. This compound features a pyridine ring substituted with an ethyl group at the 2-position and an isothiocyanate group at the 6-position. The unique structure of 2-ethyl-6-isothiocyanatopyridine makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-isothiocyanatopyridine typically involves the reaction of 2-ethyl-6-aminopyridine with carbon disulfide and a base, followed by desulfurization. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for 2-ethyl-6-isothiocyanatopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Scientific Research Applications
2-Ethyl-6-isothiocyanatopyridine has a wide range of applications in scientific research:
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules through the isothiocyanate group.
Industry: Utilized in the production of agrochemicals and as a building block for various functional materials.
Mechanism of Action
The mechanism of action of 2-ethyl-6-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. The compound’s effects are mediated through these covalent modifications, which can disrupt cellular processes and lead to biological activity .
Comparison with Similar Compounds
2-Isothiocyanatopyridine: Lacks the ethyl group at the 2-position, resulting in different reactivity and biological activity.
6-Isothiocyanato-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.
2-Ethyl-4-isothiocyanatopyridine:
Uniqueness: 2-Ethyl-6-isothiocyanatopyridine is unique due to the specific positioning of the ethyl and isothiocyanate groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .
Biological Activity
Pyridine, 2-ethyl-6-isothiocyanato- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Pyridine, 2-ethyl-6-isothiocyanato- has the molecular formula CHNS and a molecular weight of approximately 180.24 g/mol. The compound features a six-membered aromatic ring with five carbon atoms and one nitrogen atom, an ethyl group at the second carbon, and an isothiocyanate group at the sixth position. This unique structure contributes to its chemical reactivity and biological properties.
The biological activity of isothiocyanates is primarily attributed to their ability to modulate oxidative stress within cells. They increase intracellular reactive oxygen species (ROS) levels while depleting glutathione (GSH), leading to oxidative stress that can induce apoptosis in cancer cells . This mechanism is critical in understanding how pyridine, 2-ethyl-6-isothiocyanato- might exert its effects.
Case Study 1: Anticancer Activity
A study on novel isothiocyanate derivatives found that certain compounds exhibited significant anticancer activity against pancreatic cancer cell lines by inducing apoptosis through ROS modulation . While this study did not focus specifically on pyridine, 2-ethyl-6-isothiocyanato-, it underscores the potential for similar compounds to exhibit effective anticancer properties.
Case Study 2: Synergistic Effects
Research has suggested that combining isothiocyanates with antioxidants may enhance their efficacy against oxidative stress-related diseases. This synergistic effect could be relevant for pyridine, 2-ethyl-6-isothiocyanato-, particularly in formulations aimed at cancer prevention or treatment.
Comparative Analysis
To better understand the potential of pyridine, 2-ethyl-6-isothiocyanato-, it is useful to compare it with other known isothiocyanates:
Compound | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
Pyridine, 2-ethyl-6-isothiocyanato- | 180.24 | Potential | Potential |
Phenethyl Isothiocyanate (PEITC) | 165.19 | Yes | Moderate |
Benzyl Isothiocyanate | 173.20 | Yes | Yes |
Properties
CAS No. |
1103425-65-5 |
---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-6-isothiocyanatopyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-7-4-3-5-8(10-7)9-6-11/h3-5H,2H2,1H3 |
InChI Key |
KCTSDEASOUHSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)N=C=S |
Origin of Product |
United States |
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